
CU-2010
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CU-2010 is a synthetic serine protease inhibitor with antifibrinolytic and anticoagulant properties. CU-2010 dose-dependently reduces postoperative blood loss and improves postischemic recovery after cardiac surgery in a canine model.
Applications De Recherche Scientifique
Synthesis and Biomedical Applications
Copper sulfide (CuS) nanoparticles, which might be similar to CU-2010, have been extensively explored for their biomedical applications. These nanoparticles are synthesized through various routes, resulting in different morphologies that influence their potential applications. In biomedical research, CuS nanoparticles are utilized for in vitro applications such as the detection of biomolecules, chemicals, and pathogens. They have also been investigated for in vivo uses, including molecular imaging, cancer therapy (due to their photothermal properties), drug delivery, and theranostic applications. It's anticipated that research in this area will continue to grow, offering tremendous opportunities for biomedical and clinical applications of CuS nanoparticles (Goel, Chen, & Cai, 2014).
Agricultural Applications
Research on the impact of micronutrients like copper on agricultural yield has shown that nutrient application can significantly affect crop yield and biomass. For instance, in a study on peanut yield in Ghana, the application of micronutrients including copper showed a positive effect on nutrient concentration, nutrient uptake, pod yield, seed yield, and total biomass. This highlights the critical role of copper in enhancing agricultural productivity (Narh & Naab, 2015).
Nanoparticles in Catalysis
Copper and Cu-based nanoparticles are increasingly being used in catalysis, thanks to their chemical and physical properties. They have been employed in various forms, including metallic copper, copper oxides, and hybrid copper nanostructures, for applications in electrocatalysis, photocatalysis, and gas-phase catalysis. The versatility of these nanoparticles in catalysis is largely due to their ability to be modified through different synthetic strategies and conditions (Gawande et al., 2016).
Nutritional and Phytohormone Modulation in Agriculture
Customized Cu3(PO4)2 and CuO nanosheets have shown potential in micronutrient delivery and suppression of soybean sudden death syndrome. This research illustrates the use of nanoscale copper in agriculture to modulate nutrition and enhance plant immunity, offering a sustainable approach to crop protection and yield improvement (Ma et al., 2020).
Environmental Applications
Copper nanoparticles have also been investigated for their potential in environmental applications. They have been used in adsorption processes for dye removal from aqueous solutions and have shown significant effectiveness in this regard. Additionally, their antibacterial properties have been studied for potential use in environmental remediation (Khani et al., 2018).
Propriétés
Numéro CAS |
1021707-76-5 |
|---|---|
Nom du produit |
CU-2010 |
Formule moléculaire |
C37H42N6O6S |
Poids moléculaire |
698.84 |
Nom IUPAC |
3-((N-((R)-1-(((S)-3-(3-(aminomethyl)phenyl)-1-((4-carbamimidoylbenzyl)amino)-1-oxopropan-2-yl)amino)-1-oxo-5-phenylpentan-2-yl)sulfamoyl)methyl)benzoic acid |
InChI |
InChI=1S/C37H42N6O6S/c38-22-28-11-4-10-27(19-28)21-33(35(44)41-23-26-15-17-30(18-16-26)34(39)40)42-36(45)32(14-6-9-25-7-2-1-3-8-25)43-50(48,49)24-29-12-5-13-31(20-29)37(46)47/h1-5,7-8,10-13,15-20,32-33,43H,6,9,14,21-24,38H2,(H3,39,40)(H,41,44)(H,42,45)(H,46,47)/t32-,33+/m1/s1 |
Clé InChI |
BHQDUYVBGREBCB-SAIUNTKASA-N |
SMILES |
O=C(N[C@@H](CC1=CC(CN)=CC=C1)C(NCC2=CC=C(C(N)=N)C=C2)=O)[C@@H](CCCC3=CC=CC=C3)NS(CC4=CC=CC(C(O)=O)=C4)(=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CU-2010; CU2010; CU 2010; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
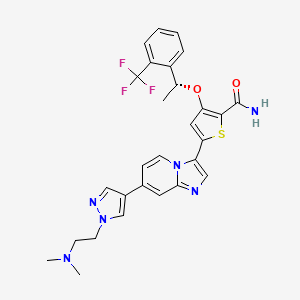
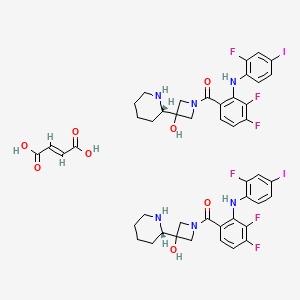

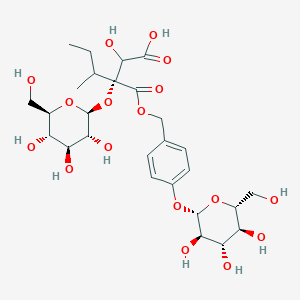
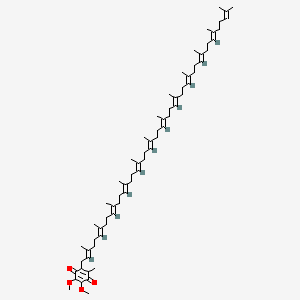

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)


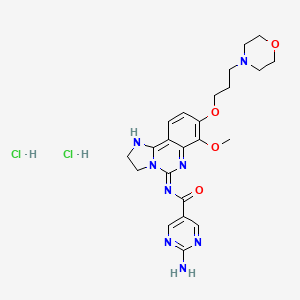
![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)
